molecular formula C21H22ClN5O2 B3011508 8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896321-97-4

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3011508
M. Wt: 411.89
InChI Key: DEYQVVCQTHWGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinones involves modifications at the 1-, 3-, and 8-positions of the purine core to improve potency and hydrophilicity. The synthesis process is an extension of SAR studies, aiming to optimize the interaction with the A(3) adenosine receptor. The compounds are synthesized with a xanthine core and evaluated for their binding disposition through docking and 3D-QSAR studies .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is crucial for their activity. Substitutions at specific positions of the purine core influence the binding affinity and selectivity towards various receptors. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity, particularly towards serotoninergic 5-HT1A and 5-HT7 receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of imidazo[2,1-f]purinones are not detailed in the provided papers. However, the SAR studies suggest that the chemical reactions are designed to introduce various substituents at strategic positions to modulate the interaction with different receptors and to enhance pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as hydrophilicity, are considered in the SAR studies to improve the drug-like characteristics of these molecules. The aim is to create compounds with the right balance of potency, selectivity, and favorable pharmacokinetic properties for potential therapeutic use. The exact physical and chemical properties of the specific compound are not provided in the abstracts .

Scientific Research Applications

Synthesis and Biological Evaluation

Imidazo[2,1-f]purine derivatives have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. A study conducted by Zagórska et al. (2016) highlighted the synthesis of various derivatives and their evaluation for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant effects in mice, suggesting the relevance of these compounds in developing treatments for mood disorders (Zagórska et al., 2016).

Antiviral Activity

Research into the imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, has demonstrated moderate antiviral activity against various viruses, indicating the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-11(2)10-25-19(28)17-18(24(6)21(25)29)23-20-26(13(4)14(5)27(17)20)16-9-15(22)8-7-12(16)3/h7-9H,1,10H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYQVVCQTHWGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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